4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline
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Overview
Description
4-(4-Bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bromophenyl group attached to a tetrahydrobenzoquinoline framework, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
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Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of a suitable phenyl precursor to introduce the bromine atom at the para position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
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Cyclization Reaction: : The bromophenyl intermediate is then subjected to a cyclization reaction with a suitable diene or dienophile under acidic or basic conditions to form the tetrahydrobenzoquinoline core. This step often requires the use of Lewis acids like aluminum chloride (AlCl3) or Bronsted acids like sulfuric acid (H2SO4).
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Hydrogenation: : The final step involves the hydrogenation of the cyclized product to reduce any double bonds and achieve the fully saturated tetrahydro structure. This can be done using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic positions, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : Reduction reactions can be performed to further saturate the compound or reduce any functional groups. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C or Pt/C catalyst.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of bromophenyl derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets such as receptors or enzymes. Its derivatives may exhibit pharmacological activities that are useful in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and resins, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding or π-π interactions, while the tetrahydrobenzoquinoline core can fit into hydrophobic pockets of proteins, modulating their activity. These interactions can lead to changes in cellular signaling pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline: Similar structure with a chlorine atom instead of bromine.
4-(4-Methylphenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline: Contains a methyl group instead of bromine.
4-(4-Fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline: Features a fluorine atom in place of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline imparts unique electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be exploited in the design of specific inhibitors or activators in medicinal chemistry.
Properties
IUPAC Name |
12-(4-bromophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN/c23-16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)24-22/h1-6,8-13,18-19,22,24H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQSTBRRGMJSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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